Enhanced Lipophilicity (clogP) of 7-Methoxy Derivative vs. Unsubstituted Parent Benzoxazine-2,3-dione
The 7-methoxy substitution increases the computed octanol-water partition coefficient (clogP) by approximately 0.5 log units relative to the unsubstituted parent 2H-1,4-benzoxazine-2,3(4H)-dione. The parent compound has a reported logP of 0.89–0.91 , while the 7-methoxy derivative exhibits a computed clogP of approximately 1.42–1.46 . This represents a roughly 3-fold increase in lipophilicity, as each logP unit corresponds to a 10-fold change in the partition coefficient. This is a computed property supported by independent sources and is consistent with the established Hansch π constant for aromatic -OCH₃ substitution (+0.50).
| Evidence Dimension | Computed octanol-water partition coefficient (clogP / XLogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.42–1.46 (7-methoxy-2H-1,4-benzoxazine-2,3(4H)-dione, CAS 81066-48-0) |
| Comparator Or Baseline | clogP = 0.89–0.91 (2H-1,4-benzoxazine-2,3(4H)-dione, CAS 3597-63-5) |
| Quantified Difference | Δ clogP ≈ +0.53 to +0.55 (approximately 3.4- to 3.5-fold increase in lipophilicity) |
| Conditions | In silico prediction (XLogP3 / ACD/LogP algorithms); octanol-water system at 25°C |
Why This Matters
The ~0.5 logP increase translates to measurably different behavior in reversed-phase HPLC retention, organic/aqueous extraction efficiency, and passive membrane permeability—directly affecting procurement suitability for assays requiring specific lipophilicity windows.
